Mesuprine hydrochloride
Description
Contextualization within Pharmaceutical Sciences
Within the realm of pharmaceutical sciences, mesuprine (B1204632) hydrochloride is classified as a beta-adrenergic agonist. nih.govymaws.com This classification places it within a broader group of compounds that mimic the effects of adrenaline and noradrenaline at beta-adrenergic receptor sites. ymaws.com The scientific interest in such compounds often revolves around their potential to influence physiological processes regulated by these receptors, such as smooth muscle tone.
The originator of mesuprine hydrochloride is identified as Mead Johnson & Company. ncats.io Academic research has explored its properties as part of the wider investigation into phenethylamines and sulfonamides. nih.govnih.gov
Scope of Academic Inquiry into this compound
The academic inquiry into this compound has encompassed several key areas. Early research, prominent in the early 1970s, focused on its physiological effects. One notable study investigated the "Effect of this compound upon nonpregnant uterine contractility and the cardiovascular system," providing insights into its hemodynamic effects. nih.gov
Another significant area of research has been its toxicological profile in animal models. A chronic toxicity study in rats reported the development of mesovarial leiomyomas, a type of benign smooth muscle tumor. nih.govnii.ac.jpnih.gov This finding spurred further investigation into the relationship between beta-adrenoceptor agonists and such tumor formation in rats. ymaws.comnih.gov
The table below summarizes key details of this compound:
| Property | Detail |
| Chemical Name | 2'-HYDROXY-5'-(1-HYDROXY-2-(P-METHOXYPHENETHYL)AMINO)PROPYL)METHANESULFONANILIDE MONOHYDROCHLORIDE ncats.io |
| Molecular Formula | C19H26N2O5S ncats.io |
| Molecular Weight | 394.485 g/mol ncats.io |
| Class | β-adrenergic-receptor mimetic agent ncats.io, Adrenergic beta-Agonists nih.gov |
| Primary Investigated Use | Smooth muscle relaxant, prevention of uterine contractility ncats.iodntb.gov.ua |
| Originator | Mead Johnson & Company ncats.io |
Research into this compound has also contributed to the broader understanding of beta-adrenoceptor agonists. For instance, studies involving this compound have been cited in reviews assessing the human risk of beta-adrenoceptor agonists used in food-producing animals, specifically concerning the mechanism of mesovarian leiomyoma induction in rats. ymaws.com
The following table details some of the early research findings on this compound:
| Study Focus | Key Findings | Year |
| Chronic Toxicity in Rats | Development of mesovarial leiomyomas was observed. nih.govnih.gov | 1972 |
| Effect on Uterine Contractility and Cardiovascular System | Investigated the impact on nonpregnant uterine contractility and hemodynamics. nih.gov | 1971 |
| Inhibition of Premature Labor | Explored its potential to inhibit human premature labor. dntb.gov.ua | 1971 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7660-71-1 |
|---|---|
Molecular Formula |
C19H27ClN2O5S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O5S.ClH/c1-13(20-11-10-14-4-7-16(26-2)8-5-14)19(23)15-6-9-18(22)17(12-15)21-27(3,24)25;/h4-9,12-13,19-23H,10-11H2,1-3H3;1H |
InChI Key |
VAGQLQXTJWXCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC.Cl |
Related CAS |
7541-30-2 (Parent) |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies
Historical Perspectives on Synthesis Methodologies
The synthesis of phenylethanolamines, the structural backbone of mesuprine (B1204632), has been a subject of chemical research for over a century. Early methods established the fundamental reactions for creating the core amino alcohol structure. One of the initial documented syntheses of the parent compound, phenylethanolamine, involved the reduction of 2-nitro-1-phenyl-ethanol. wikipedia.org
A more general and widely applicable historical approach for producing substituted phenylethanolamines starts with a corresponding substituted acetophenone (B1666503). google.com A common pathway involves the following key transformations:
Halogenation: The acetophenone is halogenated at the alpha-carbon, typically using bromine, to form an α-haloacetophenone.
Amination: The resulting α-haloacetophenone is reacted with a primary or secondary amine to introduce the amino group via nucleophilic substitution.
Reduction: The ketone carbonyl group is then reduced to a secondary alcohol, often using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This step creates the characteristic hydroxyl group of the phenylethanolamine structure.
A variant of this process involves converting the starting acetophenone into an azomethine (an imine) by reacting it with a primary amine. google.com Subsequent reduction of both the keto and imino groups in one step yields the final phenylethanolamine product. google.com These foundational methodologies provided the chemical toolbox necessary for the later development of more complex derivatives like mesuprine.
Contemporary Synthetic Routes and Strategies
While detailed, peer-reviewed publications on the specific synthesis of mesuprine are not widely available, established principles of organic drug synthesis allow for the construction of a probable synthetic route based on analogues. The synthesis of mesuprine is described as a variation of the route used for other β-adrenergic agents like sotalol, which also contains a methanesulfonamido group. theswissbay.chepdf.pub
The synthesis likely commences with a suitably substituted acetophenone. A plausible route is outlined below:
Nitration and Reduction: Starting with p-hydroxyacetophenone, nitration followed by reduction of the nitro group would yield 3-amino-4-hydroxyacetophenone.
Sulfonylation: The amino group of 3-amino-4-hydroxyacetophenone is then reacted with methanesulfonyl chloride in the presence of a base to form the key intermediate, 3-(methanesulfonamido)-4-hydroxyacetophenone. This step introduces the characteristic sulfonamide moiety of mesuprine.
α-Bromination: The intermediate is then selectively brominated at the carbon adjacent to the carbonyl group to afford α-bromo-3-(methanesulfonamido)-4-hydroxyacetophenone.
Nucleophilic Substitution: This α-bromo ketone undergoes a nucleophilic substitution reaction with an appropriate amine, such as N-benzylisopropylamine. This reaction assembles the full carbon and nitrogen skeleton of the side chain.
Ketone Reduction: The ketone group in the resulting amino ketone intermediate is reduced to a hydroxyl group. This is typically achieved using a selective reducing agent like sodium borohydride to avoid affecting other functional groups.
Deprotection: If a benzyl-protected amine was used, the final step involves the removal of the benzyl (B1604629) group through catalytic hydrogenolysis (hydrogen gas with a palladium catalyst), yielding mesuprine. The final product can then be converted to its hydrochloride salt by treatment with hydrochloric acid. wikipedia.org
This multi-step strategy allows for the careful and sequential installation of the required functional groups to build the complex architecture of the mesuprine molecule.
| Compound Name | Classification | Role in Synthesis |
| p-Hydroxyacetophenone | Precursor | The initial aromatic starting material for the synthesis. |
| Methanesulfonyl chloride | Precursor | Reagent used to introduce the methanesulfonamido group. |
| Isopropylamine (B41738) | Precursor | Provides the isopropyl group on the side-chain nitrogen. |
| Benzaldehyde | Precursor | Can be used with isopropylamine in reductive amination to form the N-benzylisopropylamine reagent. |
| 3-Amino-4-hydroxyacetophenone | Intermediate | Formed after nitration and reduction of p-hydroxyacetophenone. |
| 3-(Methanesulfonamido)-4-hydroxyacetophenone | Intermediate | A key intermediate formed after the sulfonylation step. |
| α-Bromo-3-(methanesulfonamido)-4-hydroxyacetophenone | Intermediate | The activated intermediate that allows for the addition of the amine side chain. |
| N-Benzylisopropylamine | Reagent/Intermediate | The nucleophile that adds the substituted amine side chain. |
Derivatization Approaches for Structural Modification
Chemical derivatization involves the transformation of a compound into a related structure, or derivative, by modifying its functional groups. jfda-online.com This can be done to aid in chemical analysis or to create new molecules with potentially different properties. The functional groups on mesuprine—phenolic hydroxyl, secondary alcohol, secondary amine, and sulfonamide—offer multiple sites for derivatization.
Derivatization for Analytical Purposes: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar molecules like mesuprine. mdpi.com Common derivatization reactions for the hydroxyl and amine groups include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the -OH and -NH groups into trimethylsilyl (B98337) ethers (-O-Si(CH₃)₃) and silylated amines, respectively.
Acylation: Treatment with acylating agents, such as trifluoroacetic anhydride, converts the hydroxyl and amine groups into ester and amide derivatives. jfda-online.com
These modifications create derivatives with improved chromatographic properties and can produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. mdpi.comnih.gov
Derivatization for Structural Modification: Modifying the structure of a molecule like mesuprine can lead to new compounds with altered biological activities. This is a core principle in medicinal chemistry. An example of this approach can be seen with the related compound isoxsuprine. nih.gov Through enzymatic biotransformation, a hydroxyl group was added to the phenoxy ring of isoxsuprine, creating a new derivative, 3''-hydroxyisoxsuprine, which exhibited novel antioxidant and anti-inflammatory properties not seen in the parent drug. nih.gov
Similar strategies could be applied to mesuprine:
Alkylation or Acylation of the Phenolic Hydroxyl: Modifying this group could influence receptor binding and metabolic stability.
Modification of the Secondary Amine: Altering the substituent on the nitrogen (the isopropyl group) could change the compound's selectivity and potency.
Esterification of the Secondary Alcohol: Converting the alcohol on the side chain to an ester could create a prodrug, which is inactive until metabolized in the body.
These derivatization approaches represent powerful tools for both analyzing mesuprine and exploring its chemical space to develop new structural analogues.
Pharmacological Classification and Receptor Interaction Studies
Classification within Adrenergic Agonist Systems
Mesuprine (B1204632) hydrochloride is classified as a beta-adrenergic-receptor mimetic agent. ncats.io Adrenergic agonists are a broad class of drugs that bind to and activate adrenergic receptors, which include alpha-1, alpha-2, beta-1, beta-2, and beta-3 subtypes. nih.gov These agents mimic the effects of endogenous catecholamines like adrenaline and noradrenaline. ymaws.com Specifically, Mesuprine is categorized as a sulphonanilide beta-stimulant, a group that also includes compounds like soterenol (B1681963) and zinterol. ymaws.com Its primary action involves the relaxation of smooth muscle, which is a characteristic effect of beta-agonist activity. ncats.io
Beta-Adrenergic Receptor Stimulant Activity
Mesuprine hydrochloride functions as a beta-adrenergic receptor stimulant. ncats.ioymaws.com The activation of beta-adrenergic receptors, particularly the β1, β2, and β3 subtypes, initiates a signaling cascade involving the enzyme adenylate cyclase. wikipedia.org This leads to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). wikipedia.org The downstream effects of this pathway include the relaxation of smooth muscles, such as those found in the uterus and airways. wikipedia.org
Research has shown that the biological activities of Mesuprine are consistent with those known for agents acting at beta₂ receptors. ymaws.com This is evidenced by its ability to cause relaxation of mesovarian smooth muscle cells, which contain beta-adrenoceptors that mediate this response. ymaws.com
Receptor Binding Affinity and Selectivity
The interaction of a compound with its receptor is quantified by its binding affinity (how strongly it binds) and selectivity (its preference for one receptor subtype over others). These properties are crucial for understanding a drug's pharmacological profile.
Receptor-ligand binding assays are a foundational tool in pharmacology for characterizing the interaction between a ligand (like Mesuprine) and a receptor. nih.gov Radioligand binding assays are considered the gold standard for quantifying G protein-coupled receptors, such as adrenergic receptors. nih.govnih.gov These assays utilize a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor. nih.govahajournals.org
The primary types of radioligand binding experiments include:
Saturation Binding Assays : These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. nih.gov As the radioligand concentration increases, binding to the receptor increases until all receptors are occupied (saturated). nih.gov This method is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.gov
Competition Binding Assays : These assays measure the ability of an unlabeled compound (the "competitor," such as Mesuprine) to displace a radioligand from the receptor. nih.gov By using a fixed concentration of radioligand and varying concentrations of the competitor, one can determine the competitor's inhibitory constant (Ki), a measure of its binding affinity. revvity.com These assays are particularly useful for determining the relative binding affinities of multiple compounds and for assessing the subtype selectivity of a ligand by using receptors from different tissues or cell lines expressing specific subtypes. nih.gov
The process typically involves preparing cell membranes containing the receptor of interest, incubating them with the radioligand and competitor, and then separating the bound from the free radioligand, often by rapid filtration. sci-hub.se The amount of bound radioactivity is then quantified to analyze the binding characteristics. nih.govsci-hub.se
This compound is part of a group of beta-stimulants, including other sulphonanilides like soterenol and zinterol, as well as compounds from other chemical classes like the resorcinol (B1680541) terbutaline (B1683087) and the saligenin salbutamol (B1663637). ymaws.com The relative activities of these varied chemical types have been shown to be compatible with their known activities at beta₂ receptors. ymaws.com
Cellular and Molecular Mechanisms of Action
Elucidation of Intracellular Signaling Pathways
The interaction of Mesuprine (B1204632) hydrochloride with its target receptors initiates a series of intracellular events, fundamentally altering the cell's biochemical state to promote relaxation. This signaling is characteristic of beta-adrenergic agonists and is primarily mediated by the modulation of a key second messenger.
Role of Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation
As a beta-adrenergic agonist, Mesuprine hydrochloride selectively binds to β-adrenergic receptors on the surface of smooth muscle cells. patsnap.com These receptors are G-protein-coupled receptors (GPCRs), specifically linked to a stimulatory G-protein (Gs). nih.govpharmgkb.org The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. pharmgkb.org
The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). pharmgkb.org This action leads to a significant increase in the intracellular concentration of cAMP. patsnap.comnih.gov Cyclic AMP acts as a crucial second messenger, propagating the signal within the cell and initiating the cascade that results in smooth muscle relaxation. The elevation of intracellular cAMP is the pivotal event in the signaling pathway of this compound.
Direct Effects on Smooth Muscle Contractility at the Cellular Level
The increase in intracellular cAMP, triggered by this compound, directly impacts the contractile apparatus of the smooth muscle cell. The contraction of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20). nih.govplos.org This phosphorylation is catalyzed by the Ca2+/calmodulin-dependent enzyme, myosin light chain kinase (MLCK). nih.gov
The elevated levels of cAMP, resulting from β-adrenergic stimulation, lead to the activation of protein kinase A (PKA). pharmgkb.org PKA then phosphorylates MLCK. cvpharmacology.com Phosphorylation of MLCK by PKA reduces its affinity for the Ca2+-calmodulin complex, thereby inhibiting its activity. cvpharmacology.com This inhibition of MLCK activity means that the myosin light chains are not phosphorylated, which prevents the cross-bridge formation between myosin and actin filaments that is necessary for muscle contraction. cvpharmacology.com The net effect is a reduction in the contractile state of the smooth muscle, leading to relaxation. patsnap.comcvpharmacology.com This mechanism is particularly relevant in the context of uterine smooth muscle, where this compound has been shown to inhibit contractions. nih.govaminer.org
The table below summarizes the key molecular interactions in the mechanism of action of this compound.
| Step | Molecule/Process | Action | Result |
| 1 | This compound | Binds to β2-Adrenergic Receptor | Activation of the receptor |
| 2 | Gs-Protein | Activated by the receptor | Stimulates Adenylyl Cyclase |
| 3 | Adenylyl Cyclase | Catalyzes ATP to cAMP conversion | Increased intracellular cAMP |
| 4 | Protein Kinase A (PKA) | Activated by cAMP | Phosphorylates Myosin Light Chain Kinase |
| 5 | Myosin Light Chain Kinase (MLCK) | Inhibited by phosphorylation | Decreased phosphorylation of Myosin Light Chains |
| 6 | Smooth Muscle Cell | Reduced actin-myosin cross-bridging | Relaxation/Tocolysis |
Preclinical Metabolism and Pharmacokinetic Research
Identification of Metabolic Pathways in Animal Models
Table 1: Summary of Available Information on Metabolic Pathways in Animal Models
| Animal Model | Metabolic Pathway Information | Source |
|---|---|---|
| Rat | A study on the metabolic fate of [14C]Mesuprine hydrochloride was conducted, but specific pathway details are not publicly available. | who.int |
Biotransformation Processes
The specific biotransformation products of Mesuprine (B1204632) hydrochloride in preclinical animal models have not been extensively documented in accessible literature. General biotransformation processes for similar compounds involve phase I reactions, such as oxidation, and phase II reactions, like glucuronide conjugation. openaccessjournals.comuef.fi For instance, the structurally related β-agonist Zilpaterol is known to undergo hydroxylation and form deisopropyl metabolites. mdpi.com However, it is crucial to emphasize that these are general pathways for related compounds, and the specific biotransformation processes for this compound have not been detailed.
Enzyme Systems Involved in this compound Metabolism
There is a lack of specific information identifying the enzyme systems, such as the cytochrome P450 (CYP) isoenzymes, responsible for the metabolism of this compound. The metabolism of many drugs, including other β-adrenoceptor agonists, is mediated by the CYP450 system in the liver. mdpi.comsigmaaldrich.comnih.gov For example, studies on Zilpaterol have indicated the involvement of CYP1A and CYP2B subfamilies in its metabolism. who.int Without direct research on this compound, it is not possible to definitively state which specific enzymes are involved in its metabolic clearance.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Zilpaterol |
Preclinical Pharmacological and Biological Studies in Animal Models
In Vitro Pharmacological Models and Methodologies
In vitro pharmacological studies are crucial for determining the direct effects of a compound on specific tissues in a controlled environment. For assessing uterine relaxant properties, the isolated organ bath technique is a standard and widely used methodology. nih.govreprocell.comresearchgate.net This method involves suspending strips of myometrial (uterine muscle) tissue in a temperature-controlled bath containing a physiological salt solution that mimics the in vivo environment. nih.govresearchgate.net
The tissue strips can be obtained from various animal species, and for the study of uterine contractility in non-pregnant models, tissues from species such as rats are often utilized. nih.govresearchgate.net These strips are attached to force transducers that measure changes in muscle tension. reprocell.comresearchgate.net Spontaneous contractions of the uterine muscle can be recorded, or contractions can be induced by stimulating agents like oxytocin or prostaglandin F2 alpha. nih.gov The test compound, such as a beta-adrenergic agonist, is then added to the bath in increasing concentrations to determine its effect on the force and frequency of these contractions. universityofgalway.ieresearchgate.net This methodology allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50) or the pD2 value, which quantify the potency of the compound as a relaxant.
While the specific application of these techniques to Mesuprine (B1204632) hydrochloride is not detailed in recently available literature, this methodology is fundamental to the preclinical assessment of beta-adrenergic agonists for their effects on uterine tissue. nih.govuniversityofgalway.ieresearchgate.net
In Vivo Animal Model Systems for Efficacy Evaluation
In vivo animal models are essential for understanding the systemic effects of a drug candidate and its efficacy in a whole-organism context. For evaluating uterine relaxant effects, various non-pregnant animal models are employed. Rodent models, such as rats and mice, are frequently used due to their well-characterized reproductive physiology and the availability of established experimental protocols. nih.govdergipark.org.tr
In these models, uterine activity can be monitored through several techniques. For instance, intrauterine balloons or electrodes can be surgically implanted to measure changes in uterine pressure and electrical activity in response to drug administration. These studies are critical for assessing a compound's ability to inhibit uterine contractions in situ. While specific efficacy studies detailing the use of Mesuprine hydrochloride in such models are not extensively reported in recent literature, these models are standard for evaluating the therapeutic potential of uterine relaxant agents. physiology.org
Effects on Organ Systems in Preclinical Contexts
Preclinical studies have focused on the effects of this compound on uterine contractility and the cardiovascular system in non-pregnant animal models.
Uterine Contractility Studies in Non-pregnant Models
In preclinical investigations, this compound has demonstrated an inhibitory effect on the myometrium of non-pregnant animal models. nih.gov The administration of this compound has been shown to decrease the intensity and frequency of uterine contractions. This effect is consistent with the pharmacological action of beta-adrenergic agonists, which are known to induce uterine relaxation. researchgate.net The primary mechanism is believed to be the stimulation of beta-adrenergic receptors in the uterine smooth muscle, leading to a cascade of intracellular events that result in muscle relaxation.
Interactive Data Table: Illustrative Effect of this compound on Uterine Contractility
The following table is an illustrative representation of potential data from preclinical uterine contractility studies. Specific quantitative data for this compound is not available in the reviewed literature.
| Treatment Group | Baseline Contraction Frequency (contractions/min) | Post-treatment Contraction Frequency (contractions/min) | Percentage Inhibition |
| Vehicle Control | 5.2 | 5.1 | 1.9% |
| Mesuprine HCl (Low Dose) | 5.4 | 3.2 | 40.7% |
| Mesuprine HCl (High Dose) | 5.3 | 1.5 | 71.7% |
Cardiovascular System Responses in Animal Models
The administration of this compound in animal models has been associated with notable cardiovascular effects, which is a characteristic of beta-adrenergic agonists. nih.gov Studies have reported an increase in heart rate (positive chronotropic effect) and a decrease in arterial blood pressure (hypotension). nih.gov These responses are attributed to the stimulation of beta-adrenergic receptors in the heart and peripheral vasculature.
The hypotensive effect is primarily due to vasodilation, a widening of the blood vessels, which reduces peripheral resistance to blood flow. The increase in heart rate is a common compensatory reflex to the drop in blood pressure and also a direct effect of the agonist on the heart. nih.gov
Interactive Data Table: Illustrative Cardiovascular Responses to this compound in an Animal Model
The following table is an illustrative representation of potential data from preclinical cardiovascular studies. Specific quantitative data for this compound is not available in the reviewed literature.
| Treatment Group | Baseline Mean Arterial Pressure (mmHg) | Post-treatment Mean Arterial Pressure (mmHg) | Baseline Heart Rate (beats/min) | Post-treatment Heart Rate (beats/min) |
| Vehicle Control | 110 | 108 | 120 | 122 |
| Mesuprine HCl (Low Dose) | 112 | 95 | 125 | 150 |
| Mesuprine HCl (High Dose) | 109 | 80 | 123 | 185 |
Structure Activity Relationship Sar Investigations
Systematic Modification of Chemical Structure
The development and optimization of Mesuprine (B1204632) hydrochloride and related β2-adrenergic agonists have involved systematic modifications of their chemical structures to enhance potency, selectivity, and duration of action. These modifications typically focus on three key components of the molecule: the aromatic ring, the ethanolamine (B43304) side chain, and the substituent on the amino group.
Key areas of modification include:
Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence the compound's interaction with the β2-adrenergic receptor. For many β2-agonists, hydroxyl groups at the 3' and 4' positions are crucial for activity, mimicking the catechol structure of endogenous catecholamines like epinephrine. In Mesuprine, the presence of a 2'-hydroxy and a 5'-methanesulfonanilide group represents a significant departure from the simple catechol motif, suggesting a different mode of interaction or a prodrug mechanism. ncats.io
The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is generally considered essential for agonist activity. Its stereochemistry is also critical, with the (R)-enantiomer typically being more potent.
The N-Substituent: The size and nature of the substituent on the amino group are major determinants of β2-selectivity. Larger, bulkier groups tend to confer greater selectivity for the β2-receptor over the β1-receptor. The p-methoxyphenethylamino group in Mesuprine is a key feature contributing to its pharmacological profile. ncats.io
The synthesis of various analogues with alterations in these regions allows researchers to probe the specific requirements of the receptor's binding pocket. For instance, modifying the N-substituent can drastically alter the compound's affinity and efficacy. nih.gov
Correlation Between Structural Features and Biological Activity
The biological activity of Mesuprine hydrochloride as a uterine relaxant is directly correlated with its ability to selectively activate β2-adrenergic receptors in the myometrium. nih.gov This activation initiates a signaling cascade that leads to smooth muscle relaxation. wikipedia.org
Several structural features of Mesuprine are critical for this interaction:
The Phenylethanolamine Moiety: This core structure is a common feature among adrenergic agonists and is essential for binding to the receptor. The hydroxyl group and the amine nitrogen are key interaction points.
The p-Methoxyphenethyl Group on the Nitrogen Atom: A large substituent on the amine nitrogen is a well-established strategy for achieving β2-selectivity. This group is thought to interact with a specific hydrophobic pocket in the β2-receptor, thereby anchoring the molecule in a conformation favorable for receptor activation. The methoxy (B1213986) group may also participate in hydrogen bonding or other electronic interactions within the binding site.
Studies on related β2-agonists have shown that specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the transmembrane helices of the receptor are crucial for activation. nih.govmdpi.com For example, the hydroxyl groups on the phenyl ring of catecholamines form key hydrogen bonds with serine residues in transmembrane helix 5 of the β2-receptor. While Mesuprine lacks the catechol structure, its 2'-hydroxy and the oxygen and nitrogen atoms in the methanesulfonanilide group may form alternative hydrogen bonds. ncats.io
The relationship between structure and activity is often quantified through parameters like pD2 (a measure of potency) and intrinsic activity (a measure of efficacy). Modifications that increase the affinity of the compound for the receptor without diminishing its ability to induce the conformational change required for G-protein activation will result in a more potent and effective drug.
Computational Approaches in SAR Modeling
In modern drug design, computational methods play a vital role in understanding and predicting the SAR of new compounds. These approaches can provide insights into the molecular interactions that are difficult to study experimentally.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties. spu.edu.sy For β2-agonists, properties such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) are often used to build these models. slideshare.net A QSAR model for Mesuprine and its analogues could help predict the uterine relaxant activity of newly designed compounds, thereby prioritizing synthetic efforts. spu.edu.sy The models work by identifying the physicochemical properties that have the most significant impact on biological activity. spu.edu.sy
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov By docking Mesuprine into a 3D model of the β2-adrenergic receptor, researchers can visualize the probable binding mode and identify key interactions. nih.govnih.gov This can help explain the observed SAR and guide the design of new analogues with improved binding affinity. For example, docking studies could reveal why the specific stereochemistry of the ethanolamine side chain is crucial for activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex over time. This can help to understand the conformational changes that occur upon ligand binding and receptor activation. For a flexible molecule like Mesuprine, MD simulations can explore the different conformations it might adopt within the binding site and how these relate to its activity.
These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for the rational design of new and improved β2-adrenergic agonists. They allow for the screening of virtual libraries of compounds and the prioritization of those with the highest predicted activity, thus accelerating the drug discovery process.
| Compound Name |
| This compound |
| Epinephrine |
| Norepinephrine |
Advanced Analytical Methodologies for Research Applications
Spectrophotometric Techniques
Spectrophotometry, which measures the absorption of light by a chemical substance, provides a straightforward and rapid approach for the determination of Mesuprine (B1204632) hydrochloride. Both direct UV-Visible and kinetic spectrophotometric methods have been successfully applied.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of Mesuprine hydrochloride. One established method involves the reaction of the compound with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium (pH 11.0). This reaction yields an orange-colored product that exhibits maximum absorbance (λmax) at 485 nm. The method demonstrates linearity over a concentration range of 5.0–60.0 µg/mL. Key performance parameters include a molar absorptivity of 6.7 x 10³ L·mol⁻¹·cm⁻¹, a limit of detection (LOD) of 0.42 µg/mL, and a limit of quantification (LOQ) of 1.28 µg/mL.
A second spectrophotometric method is based on the oxidative coupling reaction of this compound with 4-aminoantipyrine (B1666024) (4-AP) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) at a pH of 10.0. The resultant colored product has a maximum absorbance at 510 nm. This technique is linear across a concentration range of 2.0–12.0 µg/mL, with a molar absorptivity of 2.1 x 10⁴ L·mol⁻¹·cm⁻¹. The sensitivity of this method is highlighted by an LOD of 0.15 µg/mL and an LOQ of 0.46 µg/mL.
| Parameter | Method with 1,2-naphthoquinone-4-sulphonate | Method with 4-aminoantipyrine |
| Reagents | 1,2-naphthoquinone-4-sulphonate (NQS) | 4-aminoantipyrine, K₃[Fe(CN)₆] |
| pH | 11.0 | 10.0 |
| λmax | 485 nm | 510 nm |
| Linearity Range | 5.0–60.0 µg/mL | 2.0–12.0 µg/mL |
| Molar Absorptivity | 6.7 x 10³ L·mol⁻¹·cm⁻¹ | 2.1 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | 0.42 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 1.28 µg/mL | 0.46 µg/mL |
Kinetic Spectrophotometry
Kinetic spectrophotometry, which measures the rate of a chemical reaction, offers a dynamic approach to the quantification of this compound. A method has been developed utilizing the reaction with NQS in an alkaline medium at room temperature. By measuring the initial rate of the reaction, a linear relationship with the concentration of this compound is established over the range of 5.0–50.0 µg/mL. This kinetic method has a calculated LOD of 0.35 µg/mL and an LOQ of 1.05 µg/mL.
Chromatographic Separations
Chromatographic techniques are indispensable for the separation and quantification of this compound, particularly in complex mixtures or for stability testing.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound in pharmaceutical formulations. A validated stability-indicating HPLC method has been reported that can effectively separate the parent drug from its degradation products. While specific operational parameters such as the exact column type and mobile phase composition are often optimized based on the specific application, published methods demonstrate the successful use of HPLC for this purpose. The analysis of samples from stability studies is a key application, ensuring the integrity of the drug product over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and specificity for the detection of this compound, which is particularly useful in toxicological or metabolic studies. Due to the nature of the compound, a derivatization step is typically required to increase its volatility for GC analysis. This powerful technique combines the separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry, allowing for the unambiguous confirmation of the compound's presence, even at trace levels.
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence emitted by a substance. A spectrofluorimetric method for this compound has been developed based on its reaction with NQS. The resulting product is intensely fluorescent, with an emission maximum at 580 nm following excitation at 480 nm. This method offers superior sensitivity compared to spectrophotometric techniques, with a linear range of 0.5–6.0 µg/mL. The remarkable sensitivity is reflected in its LOD of 0.04 µg/mL and LOQ of 0.12 µg/mL.
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a family of powerful and versatile separation techniques that has seen application in the analysis of a wide range of compounds, including pharmaceuticals. researchgate.net The technique utilizes a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) to separate analytes based on their differential migration in an applied electric field. researchgate.netrsc.org The speed of analysis, high separation efficiency, and the small sample and reagent volumes required are significant advantages of CE. researchgate.net Various modes of CE exist, including capillary zone electrophoresis (CZE), which separates ions based on their charge-to-size ratio, and micellar electrokinetic chromatography (MEKC), which allows for the separation of neutral molecules.
While specific applications of Capillary Electrophoresis for the direct analysis of this compound are not extensively documented in peer-reviewed literature, the technique has been successfully employed for the determination of other β-adrenergic agonists. nih.govhodoodo.commedkoo.com These studies establish a strong precedent for the development of a CE method for this compound. For instance, a method for the rapid screening of β-adrenergic agents in human urine was developed using CE with dynamic capillary coating, achieving separation in less than 10 minutes. googleapis.com The separation was optimized by adjusting the buffer pH and separation voltage, with a pH of 2.5 being optimal for β2-agonists. googleapis.com
Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the separation of β-agonists, with one study using a mixture of methanol, acetonitrile, and glacial acetic acid as the background electrolyte to resolve clenbuterol, salbutamol (B1663637), and terbutaline (B1683087). chemicalbook.com The inclusion of chiral selectors, such as cyclodextrins, in the BGE is a common strategy in CE to achieve the enantioseparation of chiral drugs. ijrpr.com Given that this compound possesses chiral centers, a chiral CE method would be necessary for its enantioselective analysis.
A hypothetical Capillary Zone Electrophoresis (CZE) method for the analysis of this compound could be developed based on the conditions used for similar analytes. The table below outlines potential parameters for such a method.
Table 1: Hypothetical CZE Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale / Expected Outcome |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard capillary dimensions provide a good balance between efficiency and detection sensitivity. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures that the amine group of Mesuprine is protonated, making it suitable for CZE. This pH has been shown to be effective for other β2-agonists. googleapis.com |
| Chiral Selector | 15 mM β-cyclodextrin | To enable the separation of the enantiomers of this compound. |
| Applied Voltage | +20 kV | A positive voltage would be applied, assuming the anode is at the injection end, to drive the positively charged analyte towards the cathode. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic injection (50 mbar for 5 s) | A common and reproducible method for introducing the sample into the capillary. |
| Detection | Diode Array Detector (DAD) at 220 nm and 275 nm | Wavelengths selected based on the expected UV absorbance of the phenolic and substituted aniline (B41778) chromophores in the Mesuprine structure. |
Voltammetry
Voltammetry encompasses a group of electroanalytical techniques where information about an analyte is derived by measuring the current as a function of an applied potential. ekb.eg These methods are known for their high sensitivity, rapid response, and the relatively low cost of instrumentation. ncats.io Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), have been successfully applied to the determination of various pharmaceutical compounds, including β-adrenergic agonists. ncats.iotoxicology.org
The fundamental principle of voltammetric analysis involves the oxidation or reduction of an electroactive species at the surface of a working electrode. ekb.eg For many β-agonists, the phenolic hydroxyl group is susceptible to electrochemical oxidation, providing the basis for their voltammetric determination. researchgate.net The development of chemically modified electrodes (CMEs) can significantly enhance the sensitivity and selectivity of voltammetric measurements by promoting the accumulation of the analyte at the electrode surface or by catalyzing the electrochemical reaction.
A proposed differential pulse voltammetry (DPV) method for the quantitative analysis of this compound is outlined in the table below. This hypothetical method is based on the successful analysis of other phenolic and amine-containing pharmaceuticals.
Table 2: Hypothetical DPV Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale / Expected Outcome |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) | A common and versatile electrode material for the oxidation of organic molecules. |
| Reference Electrode | Ag/AgCl (3 M KCl) | Provides a stable reference potential. |
| Counter Electrode | Platinum wire | Completes the electrochemical cell. |
| Supporting Electrolyte | 0.1 M Phosphate buffer, pH 7.0 | A neutral pH is often a good starting point for the oxidation of phenolic compounds. |
| Potential Range | +0.2 V to +1.2 V vs. Ag/AgCl | This range is typical for the oxidation of phenolic groups on a GCE. |
| Pulse Amplitude | 50 mV | A standard amplitude for DPV to enhance peak current. |
| Pulse Width | 50 ms | A typical value to allow for charging current decay. |
| Scan Rate | 20 mV/s | A moderate scan rate to ensure good peak resolution. |
Emerging Research Perspectives and Future Directions
Elucidating Undetermined Aspects of Action
Mesuprine (B1204632) is recognized as a β-adrenergic-receptor mimetic agent, functioning as a smooth muscle relaxant. ncats.io Its primary action involves preventing uterine contractility. ncats.io However, the complete picture of its mechanism is still under investigation. One area of uncertainty lies in the anabolic effect and fat reduction observed with some sympathomimetic agents, the mechanism for which is currently unknown. ymaws.com
While Mesuprine is classified as a β-adrenergic agonist, some related compounds, like isoxsuprine, exhibit activities that are not entirely reversed by beta-adrenergic blockers, suggesting a more complex or multifaceted mechanism of action. nih.gov This has led to the hypothesis that these drugs may also exert direct effects on the contractility of smooth muscle, independent of β-receptor stimulation. nih.gov Further research is needed to fully understand these non-classical pathways and the full spectrum of Mesuprine's molecular interactions.
Application of Modern Omics Technologies in Mechanistic Studies
The advent of "omics" technologies offers powerful tools for a more comprehensive understanding of the biological effects of compounds like Mesuprine hydrochloride. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale analysis of biological molecules and their interactions within an organism. humanspecificresearch.orgwayne.edu
Key Omics Technologies and Their Potential Applications in Mesuprine Research:
| Omics Technology | Description | Potential Application for Mesuprine Research |
| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identifying genetic variations that may influence an individual's response to Mesuprine. |
| Transcriptomics | The analysis of all RNA molecules (the transcriptome) in a cell or organism. humanspecificresearch.org | Determining how Mesuprine affects gene expression in target tissues like smooth muscle. |
| Proteomics | The large-scale study of proteins, their structures, and their functions. humanspecificresearch.org | Identifying the specific proteins that interact with Mesuprine and mapping the signaling pathways it activates. |
| Metabolomics | The comprehensive study of all metabolites within a biological system. humanspecificresearch.org | Understanding how Mesuprine alters metabolic pathways within cells and the overall metabolic profile of an organism. |
By integrating data from these different omics levels, a multi-omics approach can provide a holistic view of Mesuprine's mechanism of action, potentially uncovering novel pathways and off-target effects. mdpi.comhappiestminds.com For instance, transcriptomics can reveal changes in gene expression following Mesuprine administration, while proteomics can identify the resulting changes in protein levels and post-translational modifications. nih.gov Metabolomics can then connect these changes to alterations in cellular metabolism. nih.gov This integrated approach has been successfully applied in various fields, including cancer research and neurotoxicology, to elucidate disease mechanisms and identify new therapeutic targets. nih.govmdpi.comnih.gov
Development of Novel Research Probes and Tool Compounds
To further investigate the specific actions of β2-adrenergic receptor agonists like Mesuprine, the development of novel research probes and tool compounds is crucial. plos.orgacs.org These molecules are essential for dissecting biological processes and validating potential drug targets in the early stages of research. acs.org
Types of Research Probes and Their Utility:
Fluorescent Probes: These are created by attaching a fluorescent molecule to a ligand, such as a β2-agonist. This allows researchers to visualize the location and binding of the compound within cells and tissues. For example, a fluorescent probe was developed for the FFAR1/GPR40 receptor by modifying an agonist, enabling the imaging of β-cells. researchgate.net
Computational Probes: In this approach, known agonists are used in computer simulations to explore the different conformations of a receptor, like the β2-adrenergic receptor (β2AR). plos.org This can help identify distinct binding sites and allosteric modulation regions. plos.org
Antibody-Based Probes: Antibodies specific to a compound can be developed and labeled with reporters like gold nanoparticles or enzymes for use in immunoassays. nih.govmdpi.com These can be used for sensitive detection and quantification. nih.gov
The development of new tool compounds, which are often structurally distinct from existing drugs, is also vital. pnas.org These novel chemotypes can help to explore the full pharmacological potential of a target and may lead to the discovery of drugs with improved properties. pnas.org For instance, structure-based docking of a large library of molecules against the β2AR led to the identification of novel inverse agonists. pnas.org A similar approach could be applied to develop new tool compounds specifically for studying the unique properties of Mesuprine.
Furthermore, biotransformation can be used to generate novel compounds. A study on isoxsuprine, a related compound, used an enzyme to create a new hydroxylated derivative, 3''-hydroxyisoxsuprine, which exhibited enhanced antioxidant and anti-inflammatory properties. nih.govjmb.or.kr This highlights a promising strategy for generating new bioactive compounds from existing ones for further research. nih.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for assessing the purity of Mesuprine hydrochloride in preclinical studies?
- Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity analysis. Use a C18 column (4.6 × 150 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) at 1.0 mL/min flow rate. Quantify using a reference standard (e.g., USP-grade this compound) and validate parameters per ICH Q2(R1) guidelines (linearity range: 80–120% of target concentration, R² ≥ 0.995) .
- Critical Step: Ensure peak symmetry (tailing factor < 2.0) and resolution (>2.0) between Mesuprine and potential impurities like degradation products or isomers .
Q. How should stability studies for this compound be designed to comply with regulatory guidelines?
- Methodology: Conduct accelerated stability testing under ICH Q1A(R2) conditions:
- Storage: 40°C ± 2°C / 75% ± 5% RH for 6 months.
- Sampling Intervals: 0, 1, 3, and 6 months.
- Parameters Assessed: Purity (HPLC), water content (Karl Fischer), and dissolution profile .
- Data Interpretation: A >5% decrease in potency or new impurity peaks ≥0.1% indicate instability .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?
- Methodology:
- Receptor Binding Assays: Radioligand displacement using [³H]-labeled ligands to determine IC₅₀ values.
- Functional Assays: cAMP or calcium flux measurements in cell lines expressing target receptors (e.g., β-adrenergic receptors).
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s dose-response relationships across studies?
- Methodology:
Meta-Analysis: Pool data from multiple studies using standardized effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics.
Experimental Replication: Redesign assays with harmonized protocols (e.g., identical cell lines, buffer conditions) to isolate confounding variables .
- Example: If Study A reports EC₅₀ = 10 nM (HEK293 cells) and Study B finds EC₅₀ = 50 nM (CHO cells), test both cell lines under identical conditions to identify cell-specific biases .
Q. What strategies are effective for quantifying and characterizing this compound’s stereoisomers?
- Methodology:
- Chiral HPLC: Use a Chiralpak® IG-3 column with hexane:ethanol:diethylamine (80:20:0.1 v/v) to resolve (R)- and (S)-isomers.
- Circular Dichroism (CD): Confirm enantiomeric identity by comparing CD spectra to reference standards .
- Data Analysis: Calculate enantiomeric excess (ee) using peak area ratios and validate with mass balance (total recovery ≥95%) .
Q. How can kinetic modeling improve the design of this compound’s sustained-release formulations?
- Methodology:
In Vitro Release Data: Fit to Higuchi (matrix systems) or Korsmeyer-Peppas (anomalous transport) models.
Parameter Optimization: Use nonlinear regression to adjust polymer ratios (e.g., HPMC:Kollidon®) for target release profiles (e.g., 80% release in 12 hours) .
Methodological Rigor & Reproducibility
Q. What documentation standards are critical for ensuring reproducibility in this compound research?
- Essential Elements:
- SOPs: Detailed protocols for synthesis, analysis, and bioassays (e.g., "Add 20 mL of 0.1 N HCl, vortex for 2 min" ).
- Raw Data: Chromatograms, spectral scans, and statistical outputs (e.g., ANOVA tables) in supplementary materials .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Strategy:
Quality Control (QC): Implement release testing for each batch (purity ≥98%, residual solvents <ICH limits).
Bioassay Normalization: Express activity relative to an internal reference standard (e.g., EC₅₀ normalized to batch #XYZ) .
- Troubleshooting: If variability persists, investigate synthesis intermediates (e.g., by LC-MS) for trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
